8-Chloro-5h-pyrido[4,3-b]indole
Description
8-Chloro-5H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused pyridine-indole scaffold with a chlorine substituent at the 8-position. This structure confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry. Synthesized via condensation of substituted cyclohexanones followed by chlorination, it exhibits high thermal stability (mp 270–275°C) and a molecular weight of 216 g/mol (MS data) . Its IR spectrum shows characteristic NH and C=N stretches, supporting the indole-pyridine hybrid structure .
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
8-chloro-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H7ClN2/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10/h1-6,14H |
InChI Key |
PDFIEXUVXKEKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key Observations :
- Halogen Position : Chlorine at position 8 (8-Chloro) vs. bromine at position 9 (9-Bromo) alters electronic density and reactivity. Bromine’s larger size enhances molecular weight and may improve binding in pharmaceutical intermediates .
- Functional Groups: Amino groups (e.g., AαC) confer carcinogenicity, whereas chloro/methoxy substituents focus on stability and synthetic utility .
- Biological Activity: Antitumoral activity in BD40 is linked to aminoalkyl side chains enabling DNA intercalation, unlike the unmodified 8-chloro derivative .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
